4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride 4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13417906
InChI: InChI=1S/C10H16N4S.ClH/c1-8-7-11-5-6-14(8)9-3-4-12-10(13-9)15-2;/h3-4,8,11H,5-7H2,1-2H3;1H
SMILES: CC1CNCCN1C2=NC(=NC=C2)SC.Cl
Molecular Formula: C10H17ClN4S
Molecular Weight: 260.79 g/mol

4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride

CAS No.:

Cat. No.: VC13417906

Molecular Formula: C10H17ClN4S

Molecular Weight: 260.79 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride -

Specification

Molecular Formula C10H17ClN4S
Molecular Weight 260.79 g/mol
IUPAC Name 4-(2-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine;hydrochloride
Standard InChI InChI=1S/C10H16N4S.ClH/c1-8-7-11-5-6-14(8)9-3-4-12-10(13-9)15-2;/h3-4,8,11H,5-7H2,1-2H3;1H
Standard InChI Key QFMYXPXVOFXDHC-UHFFFAOYSA-N
SMILES CC1CNCCN1C2=NC(=NC=C2)SC.Cl
Canonical SMILES CC1CNCCN1C2=NC(=NC=C2)SC.Cl

Introduction

Key Findings

4-(2-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride (CAS: 1261232-86-3) is a pyrimidine derivative with a molecular formula of C10H17ClN4S\text{C}_{10}\text{H}_{17}\text{ClN}_4\text{S} and a molecular weight of 260.79 g/mol. This compound features a pyrimidine core substituted at the 2-position with a methylsulfanyl group and at the 4-position with a 2-methylpiperazine moiety, forming a hydrochloride salt. While its direct pharmacological applications remain understudied, structural analogs demonstrate significant bioactivity, particularly in kinase inhibition and anticancer research .

Chemical Structure and Nomenclature

The compound’s IUPAC name is 4-(2-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine hydrochloride, reflecting its substituted pyrimidine backbone. Key structural features include:

  • Pyrimidine ring: A six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

  • 2-Methylsulfanyl group: A sulfur-containing substituent contributing to lipophilicity and potential metabolic stability.

  • 4-(2-Methylpiperazinyl) group: A piperazine derivative with a methyl branch at the 2-position, enhancing solubility via protonation in acidic conditions.

  • Hydrochloride salt: Improves crystallinity and bioavailability .

The SMILES notation is CC1CNCCN1C2=NC(=NC=C2)SC.Cl, and the InChIKey is QFMYXPXVOFXDHC-UHFFFAOYSA-N .

Synthesis and Preparation

Synthesis typically follows nucleophilic substitution or condensation protocols common to pyrimidine derivatives :

  • Core formation: Pyrimidine rings are constructed via cyclization of β-dicarbonyl compounds with amidines.

  • Substitution reactions:

    • Methylsulfanyl introduction: Thiolation at the 2-position using methanethiol or methyl disulfide under basic conditions.

    • Piperazine coupling: Reacting 4-chloropyrimidine with 2-methylpiperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures.

  • Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Example Protocol

  • React 4-chloro-2-methylsulfanylpyrimidine with 2-methylpiperazine in DMF at 80°C for 12 hours.

  • Purify via column chromatography (DCM:MeOH = 9:1).

  • Precipitate the hydrochloride salt using HCl in diethyl ether .

Physicochemical Properties

PropertyValueReference
Molecular FormulaC10H17ClN4S\text{C}_{10}\text{H}_{17}\text{ClN}_4\text{S}
Molecular Weight260.79 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds2
Topological Polar SA66.4 Ų
LogP (estimated)2.1

The compound’s moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and aqueous solubility. The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol) .

Comparative Analysis of Pyrimidine Derivatives

CompoundTargetIC50_{50}Molecular WeightReference
PD-0332991CDK4/611–15 nM447.53 g/mol
IKK16PfGSK3/PfPK6222–1141 nM340.32 g/mol
This compoundUndeterminedN/A260.79 g/mol

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